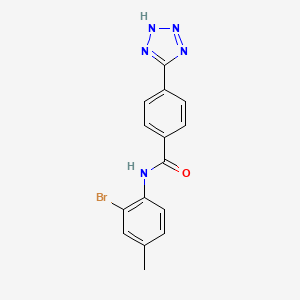
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide, also known as BMTB, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. BMTB belongs to the family of tetrazole-containing compounds, which have been shown to have various biological activities.
Mécanisme D'action
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide acts as a selective inhibitor of the TRPM8 channel, which is involved in the transmission of pain signals. By inhibiting the activity of this channel, N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide can reduce the transmission of pain signals and provide relief from neuropathic pain. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In animal studies, N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to reduce the sensitivity to cold stimuli, indicating its potential as a treatment for neuropathic pain. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has also been shown to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide is its selectivity for the TRPM8 channel, which makes it a promising therapeutic agent for the treatment of neuropathic pain. However, one of the limitations of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide. One potential direction is to investigate the potential of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide as a treatment for other types of pain, such as inflammatory pain. Another direction is to investigate the potential of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide as an anti-cancer agent in combination with other chemotherapeutic agents. Additionally, the development of more soluble forms of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide could improve its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide involves the reaction of 2-bromo-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sodium azide to form the tetrazole ring. The resulting compound is then reacted with 4-aminobenzamide to form N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide.
Applications De Recherche Scientifique
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to have potential therapeutic applications in various areas of research. One of the most promising areas of research is in the treatment of neuropathic pain. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to inhibit the activity of the TRPM8 channel, which is involved in the transmission of pain signals. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O/c1-9-2-7-13(12(16)8-9)17-15(22)11-5-3-10(4-6-11)14-18-20-21-19-14/h2-8H,1H3,(H,17,22)(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCCWWYDRRZXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzo[e][1]benzofuran-1-yl-N-[2-[di(propan-2-yl)amino]ethyl]acetamide](/img/structure/B7680513.png)
![2-[(3,4-dichlorophenyl)sulfonylamino]-N-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B7680516.png)
![4-[[4-(6-Methyl-2,3-dihydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7680521.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7680531.png)
![N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7680538.png)
![2-[2-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7680539.png)
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B7680547.png)
![3-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7680551.png)
![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]-2-nitrobenzamide](/img/structure/B7680559.png)
![N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7680560.png)
![3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680567.png)
![N-(2,3-dimethylphenyl)-2-[[2-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetyl]amino]acetamide](/img/structure/B7680575.png)
![1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7680583.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide](/img/structure/B7680609.png)